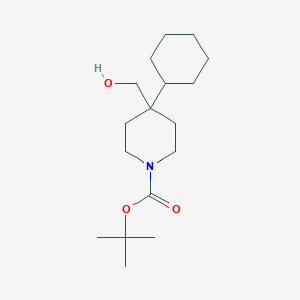

![molecular formula C12H15NO4 B041581 5,6,7,8-四氢-4-甲氧基-6-甲基-1,3-二氧杂环[4,5-g]异喹啉-8-醇 CAS No. 108261-07-0](/img/structure/B41581.png)

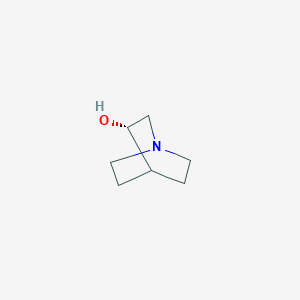

5,6,7,8-四氢-4-甲氧基-6-甲基-1,3-二氧杂环[4,5-g]异喹啉-8-醇

描述

Synthesis Analysis

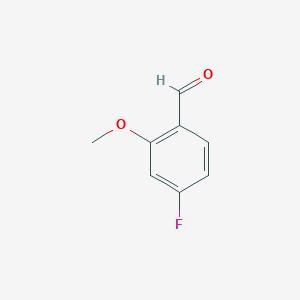

The compound has been synthesized from 2-methoxy-3,4-(methylenedioxy)benzaldehyde through a series of steps involving reductive amination, N-methylation, cyclization in acid, acetylation, and hydrogenolysis, followed by oxidation. This process yields the compound with an overall efficiency of 66% (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).

Molecular Structure Analysis

Although specific studies directly detailing the molecular structure analysis of this compound through methods like X-ray crystallography or NMR spectroscopy were not found in the current search, related compounds have been studied to understand their structural characteristics and potential interactions at the molecular level. The close analysis of these structures can provide insights into the spatial arrangement and electronic configuration crucial for understanding its reactivity and interaction with biological molecules.

Chemical Reactions and Properties

One study focused on the reactions of this compound and its derivatives with indole, leading to the formation of indolyltetrahydroisoquinoline systems through aminoalkylation, indicating a pathway for generating new classes of compounds (Krasnov & Kartsev, 2002).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, of similar compounds have been explored to understand their behavior under different environmental conditions. For example, the crystal structure of a closely related compound was elucidated, providing valuable information on its solid-state arrangement (Galdámez, Castro-Castillo, & Cassels, 2009).

Chemical Properties Analysis

Chemical properties, including reactivity with other chemical entities, stability under various conditions, and potential for undergoing specific chemical transformations, have been investigated to a limited extent. For instance, the interaction with 1,3-dimethylbarbituric acid to yield novel derivatives highlights the compound's chemical versatility and potential for generating pharmacologically active molecules (Krasnov, Kartsev, & Khrustalev, 2002).

科学研究应用

异喹啉衍生物在现代治疗中的应用

异喹啉衍生物的特点是苯环与吡啶环稠合,已被探索用于各种药理学潜力,包括抗真菌、抗帕金森氏症、抗结核、抗肿瘤、抗青光眼、抗阿尔茨海默病、抗病毒、抗细菌、抗糖尿病和抗疟疾活性。广泛的生物活性表明异喹啉化合物(包括 5,6,7,8-四氢-4-甲氧基-6-甲基-1,3-二氧杂环[4,5-g]异喹啉-8-醇)在促进新药疗法的开发方面具有潜力 (Danao 等,2021)。

四氢异喹啉在治疗中的应用

四氢异喹啉是一类以其神经毒性和神经保护特性而闻名的化合物,已被研究其治疗应用,包括抗癌和预防帕金森氏症的特性。这些化合物在包括癌症、疟疾和中枢神经系统疾病在内的各种治疗领域的发现和开发,突显了四氢异喹啉在药物发现中的多功能性和潜力 (Singh 和 Shah,2017)。

抗氧化活性与化学分析

对与异喹啉相关的化合物的研究强调了它们的抗氧化特性以及开发分析方法以确定抗氧化活性的重要性。对异喹啉衍生物的抗氧化能力的化学分析和评估方面的见解可以为特定感兴趣的化合物提供信息,重点介绍用于评估此类活性的方法及其在包括药理学和食品科学在内的各个领域的意义 (Munteanu 和 Apetrei,2021)。

属性

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIAEQCTLGPQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)

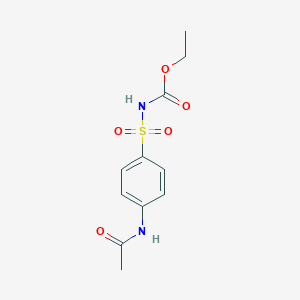

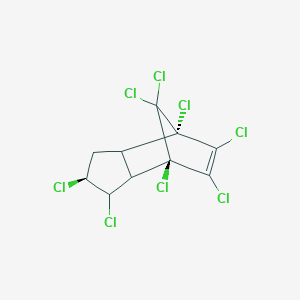

![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)